Benalaxyl-M is a type of fungicide belonging to the phenyl-amide class, known for its effectiveness in controlling downy mildew in grapes []. Its primary mode of action involves inhibiting RNA polymerase, an enzyme crucial for fungal growth and reproduction [, ]. This disruption prevents the fungus from synthesizing essential RNA molecules, ultimately leading to its death.
Research utilizes Benalaxyl-M as a reference standard for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) []. This application helps in accurately measuring and identifying Benalaxyl-M residues in various environmental samples, such as wine, following its application as a fungicide in vineyards [].
Benalaxyl-M is a broad-spectrum fungicide predominantly used in agriculture to combat various fungal pathogens. It is a chiral molecule, specifically the (−)-isomer of benalaxyl, with the chemical formula . The compound is characterized by its low aqueous solubility and moderate volatility, which influences its environmental behavior. Its persistence varies, being moderately persistent in soil while potentially more stable in aquatic environments. Toxicological assessments indicate that benalaxyl-M exhibits moderate toxicity to mammals, birds, and aquatic organisms, as well as honeybees and earthworms .
The biological activity of benalaxyl-M is primarily linked to its role as a fungicide. It effectively targets a range of fungal species, including those responsible for significant crop diseases. The compound acts by inhibiting spore germination and mycelial growth, thereby preventing the spread of fungal infections. Studies have shown that benalaxyl-M is particularly effective against pathogens such as Phytophthora and Pythium, which are notorious for causing root rot and other plant diseases .
Benalaxyl-M can be synthesized through several methods involving the reaction of specific precursors. The general synthetic pathway includes:
These steps may vary based on specific laboratory protocols or industrial practices aimed at optimizing yield and purity .
Benalaxyl-M is primarily utilized in agricultural settings for crop protection. Its applications include:
Its effectiveness across different crops makes it a valuable tool in integrated pest management strategies .
Benalaxyl-M shares structural and functional similarities with several other fungicides. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Mode of Action | Unique Features |
---|---|---|---|
Benalaxyl | C₁₉H₂₃NO₃ | Inhibits nucleic acid synthesis | Parent compound; less effective than benalaxyl-M |
Metalaxyl | C₁₉H₂₃NO₃ | Inhibits nucleic acid synthesis | More effective against certain fungi; broader spectrum |
Dimethomorph | C₁₉H₂₃NO₄S | Inhibits cell wall synthesis | Unique sulfur-containing structure; less toxic to non-target organisms |
Cyprodinil | C₁₈H₁₈ClN | Disrupts cellular respiration | Effective against specific pathogens; lower toxicity profile |
Benalaxyl-M's unique chiral structure allows for specific interactions that enhance its fungicidal properties compared to these similar compounds .
Benalaxyl-M undergoes complex degradation processes in soil systems, characterized by both oxidative and hydrolytic transformations [4]. Laboratory studies conducted on Italian silt loam soil with 2.3% organic content and pH 6.75 revealed that Benalaxyl-M degradation follows a biphasic pattern, initially exhibiting a lag phase of approximately 28 days followed by steady degradation [4].
The primary degradation pathway involves the formation of three major metabolites: benalaxyl acid, identified as phenylacetyl-N-2,6-xylyl-DL-alanine, Compound A (methyl-N-malonyl-N-(2,6-xylyl)alaninate), and Compound B (N-malonyl-N-(2,6-xylyl)alanine) [4] [20]. Benalaxyl acid appears as the initial metabolite, reaching maximum soil concentration of 4.9% of applied radioactivity at 28 days after treatment [4]. Subsequently, Compounds A and B become detectable from day 56 onwards, achieving maximum concentrations of 31% and 34.1% of applied radioactivity at 133 and 98 days, respectively [4].
Field dissipation studies demonstrate considerable variation in persistence characteristics across different soil types [4]. In four Italian farmland soils with varying physicochemical properties, half-life values ranged from 77 to 100 days at application rates of 50 mg active ingredient per kilogram soil [4]. At lower application rates of 5 mg per kilogram, half-life values decreased to 36-85 days, indicating concentration-dependent degradation kinetics [4].
Parameter | Value | Study Conditions |
---|---|---|
Half-life (with lag phase) | 77 days | Italian silt loam, 50 mg/kg |
Half-life (without lag phase) | 42 days | Italian silt loam, 50 mg/kg |
Half-life range (multiple soils) | 77-100 days | Four soil types, 50 mg/kg |
Half-life range (low application) | 36-85 days | Four soil types, 5 mg/kg |
Half-life (sterilized soil) | >300 days | Sterilized conditions |
Microbial activity plays a fundamental role in Benalaxyl-M degradation, as evidenced by drastically reduced degradation rates in sterilized soil, where half-life values exceeded 300 days [4]. The presence of microorganisms facilitates both oxidative and hydrolytic processes, leading to the formation of bound residues that constitute approximately 18.8% of applied radioactivity at study termination [4].
Enantioselective degradation studies reveal that the R-enantiomer (Benalaxyl-M) generally degrades faster than its S-counterpart in certain soil types [5]. Research conducted on Chinese agricultural soils demonstrated half-life values of 20.4-53.3 days for R-benalaxyl compared to 27.7-57.8 days for S-benalaxyl, following first-order kinetics with correlation coefficients exceeding 0.96 [5].
Photodegradation represents a significant transformation pathway for Benalaxyl-M under environmental conditions [20]. Natural sunlight photolysis studies conducted in sterilized buffer solution at pH 7 with test concentrations of 10 mg active ingredient per liter reveal slow degradation kinetics [20]. After 64 days of exposure to natural sunlight conditions, approximately 60% of applied radioactivity remained as parent compound, indicating limited direct photolysis under environmental conditions [20].
The low photodegradation rate correlates with Benalaxyl-M's absorption characteristics in the environmentally relevant wavelength range [20]. Absorption coefficients around 300 nanometers are relatively low, approximately 5-10 mol per liter per centimeter, limiting the compound's ability to absorb photochemically active radiation [20]. Laboratory studies using xenon light at 306 plus or minus 12 nanometers demonstrated only 2% degradation after 5 days and 3% degradation after 10 days [20].
Volatilization potential is governed by Benalaxyl-M's vapor pressure and Henry's law constant [2] [14]. The compound exhibits a vapor pressure of 5.72 × 10⁻⁴ Pascal at 20°C and a Henry's law constant of 6.50 × 10⁻³ Pascal cubic meters per mole at 20°C [2]. These values indicate moderate volatility, suggesting that volatilization may contribute to environmental distribution but is not the dominant dissipation mechanism [2].
Photodegradation Parameter | Value | Conditions |
---|---|---|
Natural sunlight degradation | 40% in 64 days | pH 7, 10 mg/L, sterilized buffer |
Xenon light degradation | 2% in 5 days | 306 ± 12 nm, 20°C |
Absorption coefficient | 5-10 mol/L/cm | ~300 nm wavelength |
Vapor pressure | 5.72 × 10⁻⁴ Pa | 20°C |
Henry's law constant | 6.50 × 10⁻³ Pa⋅m³/mol | 20°C |
Environmental fate modeling indicates that volatilization from soil and water surfaces occurs at moderate rates [2]. The combination of moderate vapor pressure and Henry's law constant values suggests that atmospheric transport may redistribute Benalaxyl-M over local to regional scales, although this process competes with other dissipation mechanisms including biodegradation and sorption [2].
Photocatalytic studies demonstrate enhanced degradation rates under artificial conditions with catalyst presence [9]. Using ferrous-doped titanium dioxide nanoparticles under direct sunlight, complete degradation occurs within 18-24 hours across different pH ranges [9]. However, these enhanced degradation rates require specific catalyst conditions that may not be representative of natural environmental systems [9].
Environmental Hazard